SB 206553 hydrochloride

Dopamine 5-HT2C Receptor Inverse Agonism

SB 206553 HCl is the definitive dual 5-HT2B/5-HT2C antagonist with unique inverse agonist activity at 5-HT2C. Unlike neutral antagonists (SB 242084) or selective blockers (RS-127445), it provides balanced, high-affinity blockade (5-HT2B pA2 8.89; 5-HT2C pKi 7.92). Essential for studies of dopamine release, anxiety, and addiction where constitutive receptor activity is critical. Supplied ≥98% purity.

Molecular Formula C17H17ClN4O
Molecular Weight 328.8 g/mol
CAS No. 1197334-04-5
Cat. No. B1680796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 206553 hydrochloride
CAS1197334-04-5
SynonymsSB 206553 HCl;  SB 206553;  SB206553;  SB-206553
Molecular FormulaC17H17ClN4O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl
InChIInChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H
InChIKeyVGEMBOFBPSNOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 206553 Hydrochloride: A Potent and Selective 5-HT2B/2C Antagonist for Neuropharmacology Research and Drug Discovery


SB 206553 hydrochloride (CAS 1197334-04-5) is a potent and selective antagonist/inverse agonist at serotonin 5-HT2B and 5-HT2C receptors [1]. It displays high affinity for the cloned human 5-HT2C receptor (pKi 7.92) and the rat 5-HT2B receptor (pA2 8.89), with >80-fold selectivity over other 5-HT receptor subtypes and a variety of other receptors (pKi < 6) . The compound is centrally active following oral administration and demonstrates anxiolytic-like properties in rodent and primate models of anxiety [2].

Why Generic 5-HT2 Antagonists Cannot Substitute for SB 206553 Hydrochloride in Critical Neurobehavioral Research


Generic substitution with other 5-HT2 receptor antagonists is not feasible due to SB 206553's unique pharmacological fingerprint. While several compounds target 5-HT2 receptors, their receptor subtype selectivity profiles and intrinsic efficacies (antagonist vs. inverse agonist) differ substantially, leading to divergent in vivo effects [1]. For instance, the selective 5-HT2C antagonist SB 242084 fails to recapitulate SB 206553's effects on dopamine release, and the 5-HT2C antagonist RS 102221 lacks CNS penetration, rendering it ineffective in behavioral paradigms where central activity is required [2]. These critical functional distinctions, detailed quantitatively below, underscore that SB 206553 cannot be interchanged with other in-class compounds without compromising experimental validity [3].

SB 206553 Hydrochloride: A Comparative Quantitative Evidence Guide for Scientific Procurement


Superior In Vivo Dopamine Release Augmentation: SB 206553 vs. SB 242084

SB 206553 elicits a dose-dependent and clear-cut increase in accumbal and striatal dopamine release, whereas the selective 5-HT2C antagonist SB 242084 is ineffective [1]. This differential effect is attributed to SB 206553's inverse agonist activity at constitutively active 5-HT2C receptors, a property not shared by SB 242084 [2].

Dopamine 5-HT2C Receptor Inverse Agonism Microdialysis Neuropharmacology

Central vs. Peripheral Selectivity: SB 206553 Crosses the Blood-Brain Barrier Unlike RS 102221

SB 206553 completely antagonizes the discriminative stimulus effects of fenfluramine, demonstrating its central activity. In contrast, the selective 5-HT2C antagonist RS 102221, which does not cross the blood-brain barrier, fails to alter the fenfluramine cue [1].

Blood-Brain Barrier 5-HT2C Receptor Behavioral Pharmacology CNS Penetration Discriminative Stimulus

Enhanced Functional Antagonism at 5-HT2B Receptors: SB 206553 vs. SB 204741

In functional assays using pig pulmonary artery, SB 206553 exhibits greater potency as a 5-HT2B receptor antagonist compared to the selective 5-HT2B antagonist SB 204741 [1].

5-HT2B Receptor Vascular Pharmacology Functional Assay Pulmonary Artery Antagonism

Selective Anxiolytic-Like Activity in Rats: SB 206553 vs. MDL 100,907

SB 206553 produces anxiolytic-like effects in rat models of anxiety, whereas the selective 5-HT2A antagonist MDL 100,907 is inactive [1]. This indicates that the anxiolytic activity is mediated by 5-HT2B and/or 5-HT2C receptor blockade, not by 5-HT2A antagonism [2].

Anxiety 5-HT2A Receptor 5-HT2C Receptor Elevated Plus-Maze Behavioral Pharmacology

Comparative Anxiolytic Efficacy: SB 206553 vs. Mianserin and Diazepam

In the Vogel drinking conflict test, SB 206553 and the non-selective 5-HT2 antagonist mianserin both increased punished responding, indicating anxiolytic-like activity, but their effects were less than those of the benzodiazepine diazepam [1].

Anxiety Benzodiazepine Tetracyclic Antidepressant Vogel Conflict Test Behavioral Pharmacology

Strain-Dependent Behavioral Effects: SB 206553 vs. Diazepam in Genetic Anxiety Models

The anxiolytic-like effects of SB 206553 and diazepam are differentially expressed in rat strains with varying baseline anxiety levels. Diazepam increases behavioral measures in spontaneously hypertensive rats (SHR) but not Lewis rats, whereas SB 206553 fails to alter anxiety parameters in either strain under the tested conditions but increases locomotion in Lewis rats [1].

Strain Differences Anxiety Benzodiazepine Elevated Plus-Maze Pharmacogenetics

Optimal Research and Industrial Application Scenarios for SB 206553 Hydrochloride Based on Quantitative Evidence


Investigating Constitutive 5-HT2C Receptor Activity and Dopaminergic Tone

SB 206553 is the preferred tool compound for studies requiring inverse agonism at 5-HT2C receptors. Its ability to increase dopamine release in vivo, a property not shared by neutral antagonists like SB 242084, makes it essential for probing the role of constitutive 5-HT2C receptor activity in modulating dopaminergic pathways relevant to schizophrenia, Parkinson's disease, and addiction [1].

Behavioral Pharmacology Studies Requiring Centrally Active 5-HT2B/2C Antagonism

For any behavioral assay where central 5-HT2B/2C receptor blockade is required, SB 206553 is the appropriate choice due to its validated CNS penetration and oral bioavailability. Its ineffectiveness when compared to the peripherally restricted RS 102221 in the fenfluramine discrimination assay confirms its utility for CNS research [1].

Anxiolytic Drug Discovery Focusing on Non-Benzodiazepine Mechanisms

SB 206553 serves as a key reference compound for validating non-benzodiazepine anxiolytic targets. Its robust activity in the Vogel conflict and elevated plus-maze tests, contrasted with the inactivity of the 5-HT2A antagonist MDL 100,907, provides a validated phenotypic anchor for screening and characterizing novel 5-HT2B/2C-targeted anxiolytics [1].

Pharmacogenetic Studies of Anxiety and Strain-Dependent Drug Responses

SB 206553 is a critical tool for research exploring the intersection of genetics and 5-HT2 receptor pharmacology. Its differential behavioral profile compared to diazepam in spontaneously hypertensive and Lewis rats demonstrates that 5-HT2B/2C receptor function is modulated by genetic background, making it essential for studies on individual variability in drug response and the genetics of anxiety disorders [1].

Technical Documentation Hub

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